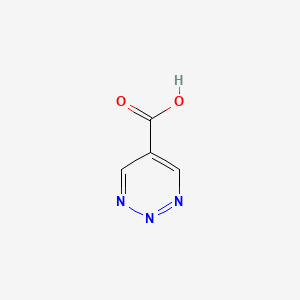

1,2,3-Triazine-5-carboxylic acid

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of chemical and biological systems. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance in modern research. nih.gov These cyclic compounds, which incorporate one or more nitrogen atoms within a ring structure, exhibit a diverse range of chemical and physical properties. The presence of nitrogen atoms can influence the electron density, aromaticity, and reactivity of the ring, enabling a wide spectrum of chemical transformations and biological interactions. nih.gov

Distinctive Features of the 1,2,3-Triazine (B1214393) Ring System

The 1,2,3-triazine ring is a six-membered heterocycle containing three adjacent nitrogen atoms. This arrangement of nitrogen atoms makes the 1,2,3-triazine isomer of triazine unique in its electronic and chemical properties. The contiguous nitrogen atoms create an electron-deficient system, which influences its reactivity, particularly towards nucleophiles. acs.org This inherent reactivity makes the 1,2,3-triazine scaffold a valuable synthon for the construction of more complex heterocyclic systems. nih.govresearchgate.net

Role of Carboxylic Acid Substitution at the 5-Position in Modulating Reactivity and Research Applications

The substitution of a carboxylic acid group at the 5-position of the 1,2,3-triazine ring introduces a key functional handle that significantly modulates the molecule's properties and reactivity. The carboxylic acid group is a strong electron-withdrawing group, which further enhances the electron-deficient nature of the triazine ring. This electronic effect can increase the susceptibility of the ring to nucleophilic attack and influence the regioselectivity of its reactions. nih.gov Furthermore, the carboxylic acid moiety provides a site for a variety of chemical modifications, such as esterification, amidation, and salt formation, thereby expanding the potential applications of the core structure.

Overview of Key Research Trajectories for 1,2,3-Triazine-5-carboxylic Acid

Research involving this compound and its derivatives is primarily focused on its utility as a versatile building block in organic synthesis. A significant area of investigation involves its application in inverse electron-demand Diels-Alder reactions, where the electron-deficient triazine ring reacts with electron-rich dienophiles to construct new heterocyclic frameworks. nih.gov Much of the detailed research has been conducted on its methyl ester, methyl 1,2,3-triazine-5-carboxylate, which serves as a close proxy for the reactivity of the parent carboxylic acid. nih.govresearchgate.net These studies highlight the potential of this compound in the synthesis of complex nitrogen-containing molecules for medicinal chemistry and materials science. nih.govresearchgate.net

Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | Methyl 1,2,3-triazine-5-carboxylate |

| Molecular Formula | C₄H₃N₃O₂ | C₅H₅N₃O₂ |

| Molecular Weight | 125.09 g/mol | 139.11 g/mol |

| Appearance | - | White solid nih.gov |

| Melting Point | - | 39–40 °C nih.gov |

| CAS Number | 1234298-93-1 bldpharm.com | - |

Spectroscopic Data for Methyl 1,2,3-triazine-5-carboxylate

| Spectroscopic Technique | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 9.48 (s, 2H), 4.07 (s, 3H) nih.gov |

| ¹³C{¹H} NMR (150 MHz, CDCl₃) | δ 162.9, 148.1 (s, 2C), 119.3, 53.9 nih.gov |

| IR (film) | ν̃ₘₐₓ 1737, 1296, 1092, 889, 634 cm⁻¹ nih.gov |

| HRMS (ESI-TOF) m/z | [M + H]⁺ Calcd for C₅H₅N₃O₂ + H⁺ 140.0454; Found 140.1454 nih.gov |

Reactivity of Methyl 1,2,3-triazine-5-carboxylate with Amidines

A comprehensive study on the reaction of methyl 1,2,3-triazine-5-carboxylate with a variety of amidines has demonstrated its remarkable reactivity. These reactions proceed rapidly at room temperature to produce pyrimidines in high yields. nih.gov

| Amidine Reactant | Reaction Time | Yield of Pyrimidine (B1678525) Product |

| Benzamidine (B55565) | < 5 min | 99% nih.gov |

| o-Tolylamidine | < 5 min | 92% nih.gov |

| m-Tolylamidine | < 5 min | 97% nih.gov |

| p-Tolylamidine | < 5 min | 92% nih.gov |

| 4-Bromobenzamidine | < 5 min | 88% nih.gov |

Reactions were carried out with 1.5 equivalents of methyl 1,2,3-triazine-5-carboxylate in acetonitrile (B52724) at a concentration of 0.1 M for the amidine. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-1-5-7-6-2-3/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMDGLJCWXETIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,3 Triazine 5 Carboxylic Acid

Established Synthetic Routes for 1,2,3-Triazine-5-carboxylic Acid and its Derivatives

The synthesis of the 1,2,3-triazine (B1214393) core, particularly when substituted with a carboxylic acid group, relies on several well-documented strategies. These methods include ring expansion of heterocyclic precursors and functional group transformations on pre-formed triazine rings.

Oxidative Ring Expansion Strategies

A prominent class of synthetic methods involves the expansion of five-membered rings into the six-membered 1,2,3-triazine system through oxidative processes. These strategies are foundational in accessing the triazine scaffold.

A cornerstone in the synthesis of 1,2,3-triazines is the oxidative rearrangement of N-aminopyrazoles. researchgate.netrsc.org This method typically involves a two-step sequence starting from a pyrazole (B372694) derivative. The initial step is the N-amination of the pyrazole nitrogen. This is often achieved using an aminating agent like ethereal monochloroamine in the presence of a strong base, which deprotonates the pyrazole nitrogen to facilitate the nucleophilic attack. nih.gov

Following N-amination, the resulting N-aminopyrazole undergoes an oxidative ring expansion. A common and effective oxidant for this transformation is lead(IV) acetate. researchgate.netrsc.org During this oxidation, the exocyclic amino group is incorporated into the ring, forming the central nitrogen (N-2) of the newly formed 1,2,3-triazine ring. researchgate.netrsc.org This method has been a dominant strategy for accessing various substituted monocyclic 1,2,3-triazines. rsc.org

Deoxygenation Approaches from 1,2,3-Triazine N-Oxides

A highly efficient and convenient route to 1,2,3-triazine derivatives involves the deoxygenation of precursor 1,2,3-triazine 1-oxides. rsc.orgresearchgate.net This approach has gained prominence due to its mild conditions and high yields. scispace.comorganic-chemistry.org The 1,2,3-triazine 1-oxide precursors can be synthesized through methods such as the formal [5+1] cycloaddition of vinyldiazo compounds with tert-butyl nitrite. organic-chemistry.org

The deoxygenation is typically mediated by trialkyl phosphites, such as trimethyl phosphite (B83602) or triethyl phosphite. researchgate.netscispace.com The reaction proceeds by treating the 1,2,3-triazine 1-oxide with the phosphite, which acts as both the reactant and, in some cases, the solvent. scispace.com Triethyl phosphite is generally more reactive than trimethyl phosphite. researchgate.netscispace.comorganic-chemistry.org This method cleanly furnishes a variety of 1,2,3-triazine-4-carboxylate derivatives with both aromatic and aliphatic substituents in high to near-quantitative yields. researchgate.netscispace.com The reaction conditions are often mild, for example, heating at 60°C in a solvent like anhydrous THF or neat phosphite. nih.govscispace.com

Table 1: Deoxygenation of Ethyl 1,2,3-Triazine-1-oxide-4-carboxylates with Triethyl Phosphite This table presents representative data on the deoxygenation of various substituted 1,2,3-triazine 1-oxides to their corresponding 1,2,3-triazines. Data sourced from studies by Doyle, et al. scispace.com

| Entry | R⁵ Substituent | R⁶ Substituent | Product | Yield (%) |

| 1 | Phenyl | H | Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate | 99 |

| 2 | 4-Methoxyphenyl | H | Ethyl 5-(4-methoxyphenyl)-1,2,3-triazine-4-carboxylate | 99 |

| 3 | 4-Chlorophenyl | H | Ethyl 5-(4-chlorophenyl)-1,2,3-triazine-4-carboxylate | 99 |

| 4 | 2-Thienyl | H | Ethyl 5-(2-thienyl)-1,2,3-triazine-4-carboxylate | 99 |

| 5 | Cyclohexyl | H | Ethyl 5-cyclohexyl-1,2,3-triazine-4-carboxylate | 99 |

| 6 | Methyl | Methyl | Ethyl 5,6-dimethyl-1,2,3-triazine-4-carboxylate | 99 |

Interestingly, during the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides that possess an aliphatic substituent at the 5-position, minor formation of 1,2,4-triazine (B1199460) derivatives has been observed, which is attributed to a Dimroth-type rearrangement. scispace.com

Copper-Catalyzed Coupling Reactions for Derivative Synthesis

While many copper-catalyzed reactions focus on the primary synthesis of triazine rings, rsc.orgnih.gov copper catalysis also plays a role in the modification and derivatization of pre-formed heterocyclic cores. For triazine derivatives, established cross-coupling reactions mediated by copper can be employed to introduce functional groups, a strategy applicable to derivatives of this compound.

A review of copper's role in triazine chemistry indicates that modifications can be achieved via classic cross-coupling reactions such as the Ullmann and Sonogashira reactions. scispace.com These methods are instrumental for forming new carbon-carbon and carbon-heteroatom bonds on the triazine scaffold.

Ullmann Coupling: This reaction can be used to form carbon-oxygen or carbon-nitrogen bonds, allowing for the introduction of aryloxy or amino substituents onto a halogenated triazine precursor.

Sonogashira Coupling: This allows for the direct coupling of a halogenated triazine with a terminal alkyne, providing a powerful tool for introducing alkynyl functionalities, which can be further elaborated.

These copper-catalyzed functionalization strategies offer pathways to a diverse range of derivatives that would be difficult to access through direct synthesis.

Emerging Synthetic Methodologies for this compound

Research into the synthesis of 1,2,3-triazines continues to evolve, with new methods emerging that offer milder conditions, improved efficiency, or novel mechanistic pathways.

One such emerging strategy involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. organic-chemistry.org This method allows for the efficient conversion of these readily accessible diazido precursors into 6-aryl-1,2,3-triazine-4-carboxylate esters under mild basic conditions, notably without the need for transition metals or strong acids. organic-chemistry.org

Furthermore, photocatalytic and biocatalytic approaches are being explored as green and sustainable alternatives. nih.gov Preliminary studies have shown that visible-light-driven cyclization of α-azidoacrylates presents a promising, though still challenging, route to 1,2,3-triazine derivatives. nih.gov In the realm of biocatalysis, the use of enzymes such as lipases for the decarboxylation of triazine carboxyl esters is under investigation, with pilot-scale yields showing potential for future applications. nih.gov These cutting-edge methodologies signify a shift towards more environmentally benign and atom-economical synthetic strategies for this important class of heterocycles.

Photocatalytic Approaches to 1,2,3-Triazine Cores

The application of photocatalysis in heterocyclic synthesis represents a burgeoning field, driven by the principles of green chemistry. For the 1,2,3-triazine core, research is still in its nascent stages. However, preliminary investigations have identified a potential pathway through the visible-light-driven cyclization of α-azidoacrylates. This method is considered a promising route for constructing the 1,2,3-triazine ring system. Despite this potential, the synthesis of derivatives bearing a carboxylic acid function, such as this compound, remains a significant challenge under these conditions. Further research is required to optimize photocatalytic methods for the direct and efficient synthesis of this specific carboxylated triazine. In a related area, transition metal complexes involving 1,3,5-triazine (B166579) and polycarboxylic acid ligands have been synthesized and their photocatalytic activities studied, which could inspire future work on the 1,2,3-triazine isomer. rsc.org

Biocatalytic Transformations of Triazine Carboxyl Esters

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for functional group transformations. While specific studies on the biocatalytic transformation of 1,2,3-triazine-5-carboxyl esters are not extensively documented, the enzymatic hydrolysis of carboxyl esters is a well-established process. Carboxylesterases (EC 3.1.1.1) are a class of hydrolase enzymes that efficiently catalyze the hydrolysis of a wide array of ester-containing compounds to their corresponding carboxylic acids and alcohols. nih.gov

The general mechanism involves a catalytic triad (B1167595) (commonly Ser-His-Asp/Glu) in the enzyme's active site. The reaction proceeds through a four-step sequence:

Nucleophilic attack by the serine hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the intermediate to form an acyl-enzyme complex, releasing the alcohol product.

Nucleophilic attack by a water molecule on the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Release of the carboxylic acid product, regenerating the free enzyme. nih.gov

These enzymes operate under mild conditions, typically near neutral pH, and exhibit high chemo-, regio-, and enantioselectivity. acsgcipr.org Given their broad substrate tolerance, it is highly plausible that carboxylesterases could be employed for the selective hydrolysis of various alkyl esters of this compound to yield the parent acid. This biocatalytic route would represent a green and efficient alternative to chemical saponification, avoiding harsh basic or acidic conditions that could potentially degrade the sensitive triazine ring.

Elucidation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of 1,2,3-triazines is crucial for predicting their reactivity and controlling the outcome of their transformations.

Theoretical Frameworks for Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of 1,2,3-triazines. A key area of investigation has been their reaction with amidines. rsc.org For this transformation, two primary mechanisms have been considered: the concerted or stepwise Diels-Alder/retro-Diels-Alder pathway and a stepwise addition/N₂ elimination/cyclization pathway. rsc.orgwikipedia.org

Extensive computational and experimental evidence, including ¹⁵N-labeling and kinetic studies, has largely ruled out the Diels-Alder mechanism. rsc.org For the reaction between a 1,2,3-triazine and an amidine, the initial nucleophilic attack of the amidine nitrogen at the C4 position of the triazine ring has a calculated free energy barrier of 17.2 kcal/mol, leading to a zwitterionic intermediate. rsc.orgwikipedia.org The subsequent step to form the second bond in a stepwise Diels-Alder fashion is highly unfavorable, with a transition state energy of 35.6 kcal/mol. rsc.orgwikipedia.org In contrast, the addition/N₂ elimination/cyclization pathway is energetically more favored and is supported by the experimental observation that the initial nucleophilic attack is the rate-limiting step. rsc.org

Detailed Mechanistic Studies of Nucleophilic Attack on the Triazine Ring

The 1,2,3-triazine ring is electron-deficient and thus susceptible to nucleophilic attack. The primary sites for attack are the C4 and C6 positions. mdpi.comijpsr.info The regioselectivity of this attack is a critical aspect of the triazine's reactivity and is dependent on both the triazine's substitution pattern and the nature of the nucleophile. mdpi.comijpsr.info

In inverse electron demand Diels-Alder (IEDDA) reactions, which proceed via nucleophilic addition, the attack typically occurs at either the C4 or C6 position. mdpi.comijpsr.info Studies on asymmetrically substituted 1,2,3-triazines and their 1-oxides have provided significant insight. For many C- and N-nucleophiles, the site of addition is the C6 position for both 1,2,3-triazines and their 1-oxide counterparts. mdpi.comijpsr.info However, the regioselectivity can be reversed with different nucleophiles. For example, alkoxides show a high selectivity for attacking the C4 position of 1,2,3-triazine 1-oxides, while S-nucleophiles like thiophenoxide attack C6 on the standard triazine but C4 on the triazine 1-oxide. mdpi.comijpsr.info

Kinetic isotope effect (KIE) studies have further solidified these mechanistic details. A significant primary ¹²C/¹³C KIE at the C6 carbon and a strong inverse secondary H/D KIE for the aromatic proton are consistent with a rate-determining step involving direct bond formation at C6 and a change in its hybridization from sp² to sp³. rsc.org This supports the addition/N₂ elimination/cyclization mechanism where the initial nucleophilic addition is the rate-limiting step. rsc.orgnih.gov

Role of Electronic and Steric Effects in Reaction Kinetics and Regioselectivity

Both electronic and steric factors play a pivotal role in governing the kinetics and regioselectivity of reactions involving the 1,2,3-triazine ring. The electron-deficient nature of the ring is a primary driver of its reactivity in IEDDA reactions. nih.gov The interaction of triazine herbicides with biochar, for instance, has been shown to be influenced by steric hindrance and π-π electron donor-acceptor (EDA) interactions, highlighting the importance of these effects.

Substituents on the 1,2,3-triazine ring have a profound impact on reaction rates and the scope of possible transformations. A systematic study on the effect of a C5 substituent revealed a remarkable influence on cycloaddition reactivity. nih.gov

Placing an electron-withdrawing group at the C5 position dramatically increases the reactivity of the 1,2,3-triazine in IEDDA reactions. nih.govnih.gov For example, methyl 1,2,3-triazine-5-carboxylate (with R = CO₂Me) is an exceptionally reactive compound, reacting with amidines nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine (R = H). nih.gov This enhanced reactivity expands the range of dienophiles that can participate in the reaction, making these substituted triazines powerful synthetic tools. nih.gov

The table below summarizes the relative reactivity based on the C5 substituent.

| C5 Substituent (R) | Relative Reactivity Order | Reference |

| -CO₂Me | > | nih.gov |

| -Ph | > | nih.gov |

| -H | nih.gov | |

| This table illustrates the predictable modulation of reactivity based on the electronic nature of the C5 substituent. |

Quantitative Analysis of Reactivity (e.g., Hammett Correlations)

The quantitative analysis of reactivity for derivatives of this compound provides crucial insights into the electronic effects governing their chemical transformations. The Hammett equation, a cornerstone of physical organic chemistry, serves as a powerful tool for this purpose. wikipedia.orglibretexts.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). libretexts.orgutexas.edu

ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to the electronic effects of substituents. wikipedia.orgutexas.edu

A significant study investigated the reactivity of methyl 1,2,3-triazine-5-carboxylate, an ester derivative of this compound, in cycloaddition reactions with a series of substituted benzamidines. nih.gov This reaction proceeds with remarkable speed, often completing in under five minutes at room temperature, highlighting the high reactivity of the 1,2,3-triazine core when substituted with an electron-withdrawing group at the C5 position. nih.gov

The electronic impact of substituents on the benzamidine (B55565) partner was quantified by determining the second-order rate constants and constructing a Hammett plot. nih.gov The study yielded a reaction constant (ρ) of -1.50. nih.gov A negative ρ value indicates that the reaction is accelerated by electron-donating groups on the benzamidine, which increase the nucleophilicity of the amidine, consistent with an inverse electron demand Diels-Alder-type mechanism where the amidine acts as the electron-rich component. wikipedia.orgnih.gov

Conversely, the study also quantified the electronic effects of substituents on the 1,2,3-triazine ring itself. A Hammett correlation for the reaction of benzamidine with various 5-substituted 1,2,3-triazines yielded a large, positive reaction constant (ρ) of +7.9. nih.gov This significant positive value underscores the reaction's high sensitivity to electronic effects on the triazine ring. wikipedia.org It confirms that electron-withdrawing groups at the C5 position, such as the carboxylate or a cyano group, substantially increase the reactivity of the 1,2,3-triazine toward nucleophilic attack, which is characteristic of an inverse electron demand cycloaddition. nih.gov

The profound impact of substitution on the 1,2,3-triazine core's reactivity is further illustrated by comparing the rate constants of different derivatives with benzamidine. nih.gov Methyl 1,2,3-triazine-5-carboxylate (3a) reacts nearly 10,000 times faster than the unsubstituted 1,2,3-triazine (3d). nih.gov

Table 1: Second-Order Rate Constants for the Reaction of 1,2,3-Triazine Derivatives with Benzamidine

| Compound | 1,2,3-Triazine Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 3a | Methyl 1,2,3-triazine-5-carboxylate | 1.54 ± 0.04 |

| 3b | Methyl 4-methyl-1,2,3-triazine-5-carboxylate | 0.25 ± 0.004 |

| 3c | Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | 0.0005 ± 0.00001 |

| 3e | 5-Cyano-1,2,3-triazine | 13.4 ± 0.15 (with acetamidine) |

This table presents the measured second-order rate constants for the reaction of various 1,2,3-triazine derivatives with benzamidine (or acetamidine (B91507) for 3e), quantifying the electronic and steric effects of substituents on the triazine ring's reactivity. nih.gov Data sourced from a comprehensive study on the reaction scope. nih.gov

Kinetic Isotope Effect (KIE) Studies in Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful and sensitive experimental tool used to probe reaction mechanisms. wikipedia.orglibretexts.org It measures the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgacs.org For hydrogen/deuterium substitution (kH/kD), a primary KIE is typically greater than 1, indicating that the C-H bond cleavage is part of the rate-limiting step. libretexts.org

In the context of 1,2,3-triazine chemistry, KIE studies have been instrumental in elucidating the mechanism of the reaction between 1,2,3-triazines and amidines, which leads to the formation of pyrimidines. escholarship.org Mechanistic ambiguity existed between a concerted or stepwise Diels-Alder/retro-Diels-Alder pathway and an alternative addition/elimination/cyclization sequence. escholarship.org

Kinetic investigations, including KIE studies and ¹⁵N-labeling experiments, were conducted to resolve this ambiguity. escholarship.org The results provided strong evidence against a concerted cycloaddition. Instead, they supported a stepwise pathway where the rate-limiting step is the initial nucleophilic attack of the amidine on the C4 position of the 1,2,3-triazine ring. escholarship.org This initial addition is followed by a rapid elimination of dinitrogen (N₂) and subsequent cyclization to form the pyrimidine (B1678525) product. escholarship.org The presence of a significant primary KIE when a C-H bond is broken in the rate-determining step helps to identify such steps, although its observation alone does not definitively prove it is the sole rate-determining step without further analysis of the entire reaction coordinate. acs.orgbaranlab.org

Table 2: Illustrative Use of KIE in Mechanistic Analysis

| Mechanistic Step | Isotopic Substitution | Type of KIE | Expected kH/kD Value | Interpretation |

|---|---|---|---|---|

| C-H Bond Cleavage in RDS* | H → D at cleavage site | Primary | > 2 | Bond breaking is part of the rate-determining step. |

| C-H Bond Cleavage not in RDS | H → D at cleavage site | Primary | ~ 1 | Bond breaking occurs before or after the rate-determining step. |

| Change in Hybridization (sp² → sp³) | H → D at non-reacting site | Secondary | < 1 (Inverse) | Indicates a change in the bonding environment near the isotopic label in the transition state. |

| No change at isotopic center | H → D at remote site | None | ~ 1 | The substituted position is not involved in the rate-determining step. |

*RDS: Rate-Determining Step. This table provides a conceptual illustration of how Kinetic Isotope Effect values are interpreted to provide insight into reaction mechanisms. wikipedia.orglibretexts.orgepfl.ch The specific values can vary, but the general trends are used to distinguish between different mechanistic possibilities. escholarship.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Triazine 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The proton (¹H) NMR spectrum of 1,2,3-Triazine-5-carboxylic acid is anticipated to be relatively simple, reflecting the limited number of protons in the molecule. Based on data from the closely related methyl 1,2,3-triazine-5-carboxylate, which exhibits two singlets for the triazine ring protons at δ 9.48 ppm, a similar pattern is expected for the carboxylic acid derivative. researchgate.net

The most notable feature in the ¹H NMR spectrum of this compound would be the signal corresponding to the carboxylic acid proton (-COOH). This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between δ 10 and 13 ppm. sdsu.edupressbooks.pub The exact chemical shift can be influenced by factors such as solvent and concentration, which affect hydrogen bonding. The two protons on the triazine ring are expected to be chemically equivalent due to the plane of symmetry in the molecule, giving rise to a single, sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazine-H | ~9.5 | Singlet | 2H |

| -COOH | 10-13 | Broad Singlet | 1H |

This data is predicted based on the known spectrum of methyl 1,2,3-triazine-5-carboxylate and general chemical shift ranges for carboxylic acids.

The carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

Drawing from the experimental data for methyl 1,2,3-triazine-5-carboxylate, which shows signals at δ 162.9 (ester carbonyl), 148.1 (triazine carbons), and 119.3 (quaternary triazine carbon), we can predict the approximate chemical shifts for the carboxylic acid. researchgate.net The carbonyl carbon of a carboxylic acid typically resonates in the range of δ 165-185 ppm. pressbooks.pub The carbons of the triazine ring are expected to appear in the aromatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165-185 |

| C -H (Triazine) | ~148 |

| C -COOH (Triazine) | ~119 |

This data is predicted based on the known spectrum of methyl 1,2,3-triazine-5-carboxylate and general chemical shift ranges for carboxylic acids.

To further confirm the structural assignments and explore the connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY reveals scalar couplings between protons. nih.gov In the case of this compound, a COSY spectrum would be expected to be very simple, likely showing no cross-peaks due to the absence of vicinal or geminal proton-proton couplings. The protons on the triazine ring and the carboxylic acid proton are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond C-H coupling). nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the triazine proton signal (~δ 9.5 ppm) with the triazine carbon signal (~δ 148 ppm). The carboxylic acid proton and the quaternary carbon of the triazine ring would not show correlations in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. For this compound, the triazine protons would be expected to show a correlation to the quaternary carbon of the triazine ring and the carbonyl carbon of the carboxylic acid group. The carboxylic acid proton may also show a correlation to the carbonyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the triazine ring.

O-H Stretch: A very broad and strong absorption is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded O-H group in the carboxylic acid dimer. sdsu.edupressbooks.pub

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700-1720 cm⁻¹. sdsu.edu The IR spectrum of methyl 1,2,3-triazine-5-carboxylate shows a C=O stretch at 1737 cm⁻¹, and the corresponding carboxylic acid would be expected at a slightly lower wavenumber. researchgate.netnih.gov

C-N and C=N Stretches: The triazine ring will exhibit a series of characteristic stretching vibrations for C-N and C=N bonds in the fingerprint region (typically 1600-1300 cm⁻¹).

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will also appear in the fingerprint region, typically around 1300 cm⁻¹ and 1400 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong, Sharp |

| C=N/C-N Stretches (Triazine Ring) | 1600-1300 | Medium-Strong |

| O-H Bend | ~1400 | Medium |

| C-O Stretch | ~1300 | Medium |

This data is predicted based on general values for carboxylic acids and data from related triazine compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretch and the symmetric vibrations of the triazine ring are expected to be strong. The Raman spectrum would be particularly useful for characterizing the vibrations of the triazine ring system due to its symmetrical nature. Key expected bands would include the ring breathing modes and other skeletal vibrations that are often Raman active.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. Soft ionization techniques are particularly valuable for preserving the integrity of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion, which allows for the calculation of its elemental formula with high confidence. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound (C₄H₃N₃O₂), the theoretical exact masses of common adducts observed in electrospray ionization can be calculated. These precise measurements are crucial for confirming the identity of a synthesized compound. nih.govnih.gov

Table 1: Theoretical HRMS Data for this compound (C₄H₃N₃O₂) This table is generated based on theoretical calculations for illustrative purposes.

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₄N₃O₂⁺ | 126.0298 |

| [M+Na]⁺ | C₄H₃N₃O₂Na⁺ | 148.0117 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation. youtube.com When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high sensitivity and mass accuracy. copernicus.orgcopernicus.org For this compound, analysis in positive ion mode would be expected to prominently feature the protonated molecular ion, [M+H]⁺. nih.gov

Collision-induced dissociation (CID) of the parent ion can provide valuable structural information. The fragmentation of this compound would likely proceed through characteristic losses related to both the carboxylic acid and the triazine ring.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in ESI-MS/MS This table outlines expected fragmentation patterns based on the chemical structure and general fragmentation rules.

| Precursor Ion (m/z) | Fragmentation | Neutral Loss | Product Ion (m/z) |

|---|---|---|---|

| 126.03 | Loss of water | H₂O | 108.02 |

| 126.03 | Loss of carboxyl group | COOH | 81.02 |

| 126.03 | Decarboxylation | CO₂ | 82.04 |

| 126.03 | Loss of nitrogen | N₂ | 98.03 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.

A successful single-crystal X-ray diffraction analysis of this compound would provide incontrovertible proof of its structure. The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement. mdpi.com The data obtained allows for the determination of the unit cell parameters, crystal system, and space group. Although a published crystal structure for this specific compound is not available, analysis of related triazine structures provides a template for the expected data. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data Parameters This table presents a hypothetical but representative set of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.3, b = 8.5, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 110.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 598.4 |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths (Å) | The distances between bonded atoms. | C=O, N=N, C-N, etc. |

The solid-state packing of this compound is governed by a network of non-covalent supramolecular interactions. nih.govnih.gov The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the triazine ring provides multiple nitrogen atoms that act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Insights into 1,2,3 Triazine 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, orbital energies, and reactivity indices, offering insights that are often complementary to experimental findings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic structure of nitrogen-containing heterocycles. nih.gov DFT methods are employed to model a wide range of molecular properties by approximating the electron density of a system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,2,3-Triazine-5-carboxylic acid, this involves finding the minimum energy structure of the triazine ring and the orientation of the carboxylic acid substituent.

The 1,2,3-triazine (B1214393) ring is expected to be planar, a characteristic feature of aromatic systems. The primary conformational flexibility arises from the rotation of the carboxylic acid group around the C-C single bond connecting it to the triazine ring. Studies on other aromatic carboxylic acids have shown that the orientation of the carboxyl group relative to the ring can significantly impact the molecule's energy and properties. nih.gov Typically, two main planar conformers are considered: a syn and an anti conformation, referring to the orientation of the hydroxyl proton of the carboxylic acid relative to the carbonyl group. In many aromatic carboxylic acids, the syn conformer, which allows for an intramolecular hydrogen bond, is often the more stable arrangement in the gas phase. nih.gov However, solvation effects can alter this preference. nih.gov

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize these potential conformers and identify the global minimum energy structure. mdpi.comresearchgate.net The results of such calculations would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.33 |

| N2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.40 |

| C6-N1 | 1.34 |

| C5-C(O)OH | 1.48 |

| C=O | 1.22 |

| C-OH | 1.35 |

| **Bond Angles (°) ** | |

| N1-N2-N3 | 118 |

| N2-N3-C4 | 120 |

| N3-C4-C5 | 121 |

| C4-C5-C6 | 118 |

| C5-C6-N1 | 122 |

| C6-N1-N2 | 121 |

| C4-C5-C(O)OH | 121 |

| O=C-OH | 123 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap implies that the molecule is more polarizable and more reactive. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the π-system of the triazine ring and the lone pairs of the nitrogen atoms. The LUMO is likely to be a π* orbital distributed over the triazine ring, with potential contributions from the carbonyl group of the carboxylic acid. The presence of the electron-withdrawing carboxylic acid group is expected to lower the energies of both the HOMO and LUMO compared to the parent 1,2,3-triazine.

Table 2: Predicted Electronic Properties for this compound (Based on DFT/B3LYP Calculations of Analogous Triazines)

| Property | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. ijopaar.com These parameters provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). ijopaar.com

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. dntb.gov.ua For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.10 |

While DFT is a powerful and widely used method, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often referred to as the "gold standard" in computational chemistry. ststephens.net.inresearchgate.net

However, the high accuracy of post-Hartree-Fock methods comes at a significant computational cost, which often limits their application to smaller molecules. ststephens.net.in In the context of studying this compound, these methods would be valuable for benchmarking the results obtained from more computationally efficient DFT calculations. For example, the geometry and relative energies of different conformers could be calculated using a method like CCSD(T) with a large basis set to validate the predictions from various DFT functionals. st-andrews.ac.uk

Density Functional Theory (DFT) Studies

Prediction of Spectroscopic Parameters through Computational Models

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can be invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. frontiersin.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. tandfonline.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental spectra and help to distinguish between different isomers or conformers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H4 | 8.5 - 9.0 |

| H6 | 9.0 - 9.5 |

| COOH | 12.0 - 13.0 |

| ¹³C NMR | |

| C4 | 145 - 150 |

| C5 | 130 - 135 |

| C6 | 150 - 155 |

| COOH | 165 - 170 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These predicted spectra can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, and various C-N and C=N stretching and bending modes of the triazine ring. scielo.org.zaspectroscopyonline.com

Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (carboxylic acid) | 1700 - 1750 |

| C=N/C=C stretch (ring) | 1500 - 1650 |

| C-N stretch (ring) | 1300 - 1400 |

UV-Visible Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). d-nb.info These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. For an aromatic system like this compound, π → π* transitions are expected to be the most prominent. tandfonline.com

Table 6: Predicted UV-Visible Absorption for this compound in a Polar Solvent

| Transition Type | Predicted λmax (nm) |

| π → π* | 260 - 290 |

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. While specific simulated spectra for this compound are not extensively published, theoretical values can be estimated based on calculations performed on analogous heterocyclic carboxylic acids.

The predicted ¹H NMR spectrum would be characterized by distinct signals for the protons on the triazine ring and the carboxylic acid. The acidic proton of the carboxyl group is expected to appear at a significantly downfield chemical shift, typically around 12-13 ppm, due to its acidic nature and participation in hydrogen bonding. The protons on the heterocyclic ring would resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

In the simulated ¹³C NMR spectrum, the carboxyl carbon is anticipated to have a chemical shift in the range of 165–175 ppm. The carbon atoms within the 1,2,3-triazine ring would exhibit shifts characteristic of carbons in a nitrogen-rich heterocyclic environment, typically found downfield due to the deshielding effect of the adjacent nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are representative values based on established principles and DFT calculations of similar heterocyclic structures, presented for illustrative purposes.

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H (Carboxyl) | ~12.5 |

| H4/H6 (Ring) | ~8.5 - 9.5 |

| ¹³C NMR | |

| C (Carboxyl) | ~168 |

| C5 (Ring) | ~155 |

| C4/C6 (Ring) | ~150 |

Simulated Vibrational Spectra

Key predicted vibrational modes include:

O-H Stretch: A broad and intense absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

C=O Stretch: A strong absorption band around 1700–1750 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid. The exact position can shift depending on whether the molecule exists as a monomer or a hydrogen-bonded dimer.

Ring Vibrations: Multiple bands corresponding to the C=N and N=N stretching vibrations of the 1,2,3-triazine ring are expected in the 1400–1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds on the triazine ring would appear at lower frequencies.

The good agreement often found between experimentally observed and theoretically calculated vibrational spectra, after applying appropriate scaling factors, confirms the accuracy of the computed molecular structures. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on DFT calculations of analogous heterocyclic carboxylic acids.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 2500 - 3300 | O-H stretching (in H-bonded dimer) |

| ν(C=O) | 1700 - 1750 | C=O stretching of the carboxyl group |

| ν(C=N/N=N) | 1400 - 1600 | Triazine ring stretching vibrations |

| δ(O-H) | 1200 - 1450 | In-plane O-H bending |

| δ(C-H) | 1000 - 1300 | In-plane C-H bending |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, energy barriers, and the stability of intermediates.

Energy Barrier Calculations for Key Reaction Steps

The reactivity of 1,2,3-triazines has been computationally explored, particularly in the context of cycloaddition reactions. For instance, the reaction between a 1,2,3-triazine and an amidine to form a pyrimidine (B1678525) has been studied using DFT. These studies reveal that the reaction can proceed through a stepwise Diels-Alder pathway.

Analysis of Transient Intermediate Species

The stepwise reaction mechanism inherently involves the formation of transient intermediates. Computational studies have successfully identified and characterized these short-lived species. Following the initial nucleophilic attack in the reaction of a 1,2,3-triazine, a zwitterionic intermediate is formed. This intermediate is calculated to be higher in energy than the starting materials, for example by 3.2 kcal/mol in one studied system.

Further analysis of the reaction pathway reveals that the formation of a second bond to complete the cycloaddition is highly unfavorable, with a calculated transition state energy of 35.6 kcal/mol. This high energy barrier suggests that a concerted Diels-Alder reaction is unlikely and reinforces the stepwise mechanism involving the initial zwitterionic intermediate, which then proceeds through an alternative, more favorable pathway involving N₂ elimination and subsequent cyclization.

Quantitative Structure-Property Relationship (QSPR) Modeling for Triazine Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. researchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

For triazine derivatives, QSPR and QSAR studies have been successfully employed to develop predictive models for various endpoints. The general methodology involves:

Data Set Compilation: A diverse set of triazine derivatives with experimentally measured property data is collected. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. researchgate.net

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For example, QSAR models have been developed for s-triazine derivatives to identify the structural features responsible for their selective inhibition of phosphodiesterase 4B (PDE4B). researchgate.net Such studies can reveal that descriptors related to molecular shape, electronic charge distribution, and polar surface area are crucial for activity, guiding the design of more potent and selective inhibitors.

Advanced Research Applications of 1,2,3 Triazine 5 Carboxylic Acid

Applications in Synthetic Organic Chemistry as a Versatile Building Block

As a foundational unit in synthetic chemistry, 1,2,3-triazine-5-carboxylic acid and its ester derivatives serve as powerful intermediates for constructing elaborate molecular frameworks. Their utility stems from the inherent reactivity of the triazine ring, which can undergo controlled transformations to yield a diverse array of other heterocyclic structures.

The 1,2,3-triazine (B1214393) core is an effective "azadiene" in inverse electron demand Diels-Alder reactions, a powerful strategy for creating complex heterocyclic structures. nih.govorganic-chemistry.org Specifically, methyl 1,2,3-triazine-5-carboxylate has demonstrated exceptional reactivity with amidines to construct highly substituted pyrimidines. nih.gov This transformation is remarkably rapid and efficient, proceeding at room temperature in minutes and producing high yields, which is nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov This high reactivity makes it a valuable method for synthesizing densely functionalized pyrimidine (B1678525) cores, which are prevalent in many natural products and pharmacologically active molecules. nih.govnih.gov

The reaction's scope has been extensively studied, showing that it accommodates a wide variety of both alkyl and aryl amidines. nih.gov This versatility allows for the rapid generation of a library of complex pyrimidine derivatives from the common 1,2,3-triazine precursor. nih.gov Research has also explored the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govresearchgate.nettriazines, by employing cyclative cleavage reactions of pyrazolyltriazenes, further demonstrating the utility of the triazine scaffold in building polycyclic systems. beilstein-journals.org

| Amidine Reactant | Reaction Time | Solvent | Yield |

|---|---|---|---|

| Benzamidine (B55565) | < 5 min | Acetonitrile (B52724) (CH3CN) | High |

| Alkyl Amidines | < 5 min | Acetonitrile (CH3CN) | High |

| Aryl Amidines | < 5 min | Acetonitrile (CH3CN) | High |

The reactive nature of the this compound scaffold makes it a suitable starting point for the synthesis of advanced dyes and agrochemicals. For dyes, the triazine ring system can be functionalized to introduce the specific chromophoric and auxochromic groups necessary for color and fabric affinity. The general 1,3,5-triazine (B166579) scaffold, for which more extensive research has been published, is widely used in dyes, resins, and textiles. researchgate.net

In the field of agrochemicals, various triazine derivatives have been developed as herbicides and pesticides due to their biological activity. researchgate.net The 1,2,3-triazine core, in particular, is explored for its potential to interfere with biological pathways in target organisms. nih.govresearchgate.netnih.gov The ability to readily synthesize derivatives from this compound allows for the fine-tuning of these biological activities to create more potent and selective agrochemical agents. nih.gov

The inherent stability of the triazine ring is a key feature for its use in materials science. Triazine carboxylic acids and their esters are explicitly noted as valuable starting materials for producing high-temperature polymers. google.com While much of the existing research on high-performance polymers has focused on the more symmetrical 1,3,5-triazine isomer, the principles of thermal stability apply across the class. ccspublishing.org.cnsemanticscholar.org Polymers based on the 1,3,5-triazine structure exhibit excellent thermal oxidative stability, withstanding high temperatures with minimal weight loss. ccspublishing.org.cn These properties make them suitable for applications where materials are exposed to extreme conditions. The development of polymers from 1,2,3-triazine derivatives is an active area of research, aiming to create novel materials with tailored thermal and electronic properties for specialized applications, including functional networks and energy storage. researchgate.netrsc.org

Bioorthogonal Chemistry and Bioconjugation Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org This field has opened new frontiers in biology, allowing for the precise study of biomolecules in their natural environments.

The exceptionally rapid and high-yielding reaction between 1,2,3-triazines and amidines has been identified as a potentially powerful new bioorthogonal reaction. nih.gov This is analogous to the well-established tetrazine ligation used in bioconjugation. nih.govdntb.gov.ua The speed of the 1,2,3-triazine/amidine cycloaddition at room temperature and in a common solvent like acetonitrile suggests its suitability for biological conditions. nih.gov Researchers envision using this compound derivatives as chemical probes. These probes could be attached to a molecule of interest and then introduced into a cellular environment. A second molecule containing an amidine group could then be added, which would selectively "click" onto the triazine-tagged molecule, allowing for its visualization or isolation. nih.gov This strategy provides a foundation for novel bioconjugation techniques for probing complex biological systems. nih.gov

The unique reactivity of 1,2,3-triazines also makes them attractive for applications in targeted drug delivery and advanced medical imaging. The ability to form stable linkages under biological conditions is crucial for attaching therapeutic agents or imaging labels to targeting vectors, such as peptides or antibodies. osti.gov While much of the developmental work in this area has utilized the 1,3,5-triazine scaffold for creating PET imaging probes and other radiopharmaceuticals, the underlying chemical principles are transferable. osti.govgoogle.com The bioorthogonal nature of the 1,2,3-triazine ligation offers a precise method for constructing these complex bioconjugates. nih.gov For instance, a targeting molecule could be functionalized with a 1,2,3-triazine, and a nanoparticle carrying a drug payload or an imaging agent could be functionalized with an amidine. The two components would then selectively react in vivo to assemble the final targeted agent directly at the site of action, potentially increasing efficacy and reducing side effects.

Theoretical and Experimental Approaches in Medicinal Chemistry Research

The 1,2,3-triazine scaffold is recognized as a biologically active moiety, with various synthetic analogs demonstrating a wide range of pharmacological activities. eurekaselect.comnih.govresearchgate.net The development of derivatives based on the this compound core is a subject of advanced research, employing computational and experimental techniques to explore and optimize their therapeutic potential.

Understanding how a molecule interacts with its biological target is fundamental to medicinal chemistry. For this compound derivatives, molecular docking and other computational methods are employed to predict and analyze these interactions at an atomic level. These studies help to elucidate the mechanism of action, which often involves the inhibition of enzymes or the modulation of receptor activity.

Molecular docking simulations are a key tool in this field. For instance, docking studies on various triazine derivatives have been used to understand their binding modes with specific targets like dihydrofolate reductase (DHFR), a crucial enzyme for cell proliferation. researchgate.netresearchgate.net These computational models predict how the ligand fits into the binding site of a protein and estimate the binding affinity. The results can guide the synthesis of more potent and selective compounds. While specific docking studies on this compound are not widely published, the principles from related triazine structures are directly applicable. For example, studies on 1,3,5-triazine derivatives have shown that the triazine core and its substituents can form critical interactions with amino acid residues in the target's active site. researchgate.netmdpi.com

The primary interactions that contribute to the biological activity of triazine derivatives include hydrogen bonding and π-π stacking. The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, a feature that is critical for anchoring the molecule within a protein's binding pocket. libretexts.org

Table 1: Representative Molecular Docking Insights for Triazine Scaffolds

| Target Enzyme | Triazine Scaffold | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

| Dihydrofolate Reductase (DHFR) | 1,3,5-Triazine | Asp27, Phe31, Ile50 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Estrogen Receptor (ER) | s-Triazine | Arg394, Glu353, Thr347 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| CXCL12 (sY12 pocket) | 1,3,5-Triazine | K27 | Electrostatic, Hydrogen Bonding | nih.gov |

This table presents data from related triazine scaffolds to illustrate the common methodologies and interaction types relevant to the study of this compound.

Rational drug design leverages the understanding of ligand-target interactions to create new molecules with desired biological effects. The 1,2,3-triazine scaffold serves as a valuable starting point for designing new drugs due to its versatile biological behavior. eurekaselect.comnih.gov The structure-activity relationship (SAR) is a key concept in this process, where systematic modifications to a lead compound, such as this compound, are made to enhance its activity or selectivity. nih.govnih.gov

Modifications to the triazine ring can significantly impact biological activity. For example, the introduction of different substituents can alter the molecule's electronic properties, solubility, and steric profile, thereby influencing how it interacts with its target. nih.gov A study on methyl 1,2,3-triazine-5-carboxylate highlighted how substitutions at the C4 and C6 positions affect the reactivity of the triazine core. nih.gov This demonstrates that even minor structural changes can have a profound impact on the molecule's chemical behavior and, by extension, its biological function.

The carboxylic acid group at the 5-position is a particularly important feature for rational design. It provides a handle for creating a library of derivatives, such as amides or esters, which can explore the chemical space around a binding site more effectively. nih.govnih.gov Research on related 1,2,4-triazine (B1199460) antagonists showed that exploiting the carboxylic acid functionality to produce various amides was a successful strategy for structural diversification and potency improvement. nih.gov This approach allows for the fine-tuning of properties like lipophilicity and hydrogen bonding capacity to optimize the pharmacological profile of the molecule.

The therapeutic efficacy and material properties of organic molecules are governed by a network of non-covalent intermolecular interactions. For this compound, the most significant of these are hydrogen bonding, π-π stacking, and metal coordination.

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. In the solid and liquid states, carboxylic acids often form cyclic dimers through hydrogen bonds. libretexts.org This strong association influences their physical properties and is crucial for their interaction with biological macromolecules, where they can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl oxygen). libretexts.org

π-π Stacking: The electron-deficient nature of the triazine ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan found in proteins. Computational studies on the interaction between 1,3,5-triazine and benzene (B151609) have confirmed that parallel-stacked structures result in significant binding energies, highlighting the importance of this interaction for molecular recognition. rsc.orgrsc.org This type of interaction is critical for the stabilization of ligand-protein complexes.

Metal Coordination: The nitrogen atoms of the triazine ring can act as ligands, coordinating with metal ions to form metal complexes. uu.nl While the nitrogen atoms of a 1,3,5-triazine ring are sometimes considered non-coordinating due to electron delocalization, derivatives are frequently used to create coordination compounds. uu.nl The combination of the N-donor triazine ring and the O-donor carboxylate group in this compound makes it a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgrsc.org These interactions are not only relevant in material science but can also play a role in the mechanism of certain metalloenzyme inhibitors.

Emerging Applications in Material Science Research

The inherent properties of the triazine ring—namely its planarity, rigidity, and nitrogen-rich structure—make it a valuable building block for advanced materials. mdpi.com this compound, by combining the triazine core with a carboxylic acid linker, is well-suited for applications in the development of sophisticated framework materials and functional materials with unique properties.

Advanced framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from organic linkers and inorganic nodes (in MOFs) or through covalent bonds between organic monomers (in COFs). mdpi.com These materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. rsc.orgmdpi.combohrium.com

Triazine derivatives, particularly those with carboxylic acid groups, are excellent candidates for use as organic linkers in these frameworks. rsc.orgrsc.org The rigid triazine core helps to create a well-defined and stable structure, while the carboxylic acid groups provide strong coordination sites for metal ions in MOFs. For instance, a triazine-based ligand with three carboxylic acid groups has been used to construct a 3D MOF with high carbon dioxide sorption capacity. rsc.org Similarly, triazine-polycarboxylic acid complexes have been synthesized to create 2D and 3D network structures. rsc.org

In the context of COFs, the triazine ring is a popular building block due to its high nitrogen content and stability. nih.govrsc.org Triazine-based COFs have been developed for applications ranging from CO2 capture to proton conductivity. bohrium.comnih.gov Although many examples utilize 1,3,5-triazine monomers, the principles are directly transferable to this compound, which could serve as a functionalized monomer to introduce acidic sites and alter the electronic properties of the resulting framework.

Table 2: Examples of Triazine-Based Framework Materials

| Framework Type | Triazine-Based Monomer/Ligand | Key Properties | Potential Application | Reference(s) |

| MOF | 3,3′,3″-s-triazine-2,4,6-triyltribenzoate | 3D channels, high CO2 sorption | Gas Separation | rsc.org |

| MOF | 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid | Photoluminescence, Photocatalytic activity | Photocatalysis | rsc.org |

| COF | Triazine-based hexanitrile | High surface area, CO2 gas sorption | Gas Storage | mdpi.com |

| COF | Melamine and CO2-derived dicarboxaldehyde | High stability, Proton conductivity | Fuel Cells, Energy | nih.govsustainability-times.com |

This table showcases the utility of various triazine derivatives in framework materials, illustrating the potential roles for this compound.

The electronic nature of the triazine ring allows for its incorporation into materials with specific optical and electronic functions. The high nitrogen content and aromaticity of the triazine core can be harnessed to create materials with desirable properties for electronics, optoelectronics, and photocatalysis.

For example, coordination complexes of triazine-polycarboxylic acids with transition metals have been shown to possess interesting photoluminescent and photocatalytic properties. rsc.orgrsc.org These materials can absorb light and use that energy to drive chemical reactions, such as the decomposition of organic pollutants. rsc.org The specific properties of these materials can be tuned by changing the metal ion or modifying the structure of the triazine ligand.

Furthermore, triazine-based COFs are being explored for their electronic applications. Their ordered, porous structures can facilitate charge transport, making them suitable for use in electronic devices. Recently, a triazine-based COF was used to create a catalyst layer in a proton exchange membrane fuel cell (PEMFC), significantly enhancing its power output by improving oxygen flow. sustainability-times.com This breakthrough highlights the potential of triazine-based materials to address key challenges in clean energy technologies. The incorporation of a this compound monomer into such materials could introduce additional functionality, such as proton conductivity from the carboxylic acid groups, further enhancing their performance.

Future Research Directions and Unexplored Avenues for 1,2,3 Triazine 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 1,2,3-triazine (B1214393) derivatives, such as the oxidative ring expansion of N-aminopyrazoles or the deoxygenation of 1,2,3-triazine 1-oxides, provide a solid foundation. nih.gov However, future research should prioritize the development of more sustainable and efficient synthetic protocols in line with the principles of green chemistry.

Key areas for future investigation include:

Use of Biodegradable Solvents: The successful synthesis of 1,2,3-triazoles using the biodegradable solvent Cyrene™ offers a promising precedent. nih.govnih.gov Future work could adapt this methodology for 1,2,3-triazine-5-carboxylic acid, aiming to replace conventional toxic solvents like DMF and DMSO. This approach would reduce waste by allowing product isolation through simple precipitation in water, eliminating the need for extensive organic solvent extractions and chromatographic purification. nih.govnih.gov

Heterogeneous Catalysis: The use of reusable, heterogeneous catalysts, such as zinc-based nanocrystals reported for triazole synthesis, presents a significant opportunity. rsc.org Developing a robust and economical heterogeneous catalyst for the synthesis of this compound could dramatically improve the eco-friendliness of the process by facilitating catalyst recovery and reuse. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to drastically reduce reaction times for the formation of related heterocyclic compounds. nih.govnih.gov A systematic investigation into microwave irradiation and flow chemistry for the synthesis of this compound could lead to higher yields, shorter reaction times, and improved energy efficiency, representing a substantial advancement over traditional heating methods. researchgate.net

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches

| Parameter | Conventional Methods | Proposed Sustainable Directions |

|---|---|---|

| Solvents | DMF, DMSO, Chlorinated Solvents | Biodegradable solvents (e.g., Cyrene™), water |

| Catalysts | Homogeneous catalysts, stoichiometric reagents | Reusable heterogeneous nanocatalysts (e.g., ZnO-based) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Flow chemistry |

| Workup | Liquid-liquid extraction, Column chromatography | Precipitation, Filtration |

| Waste Profile | High generation of organic waste | Minimized waste, aqueous waste stream |

Expansion of Reactive Scope through Catalyst Development

The reactivity of the 1,2,3-triazine core, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, is a powerful tool for constructing complex heterocyclic structures. nih.govnih.gov The presence of the electron-withdrawing carboxylic acid group at the 5-position significantly influences this reactivity. nih.gov Future research should focus on developing novel catalysts to modulate and expand the reaction scope of this compound.

Unexplored avenues in this area are:

Organocatalysis: Exploring the use of metal-free organocatalysts could offer new pathways for the functionalization of the triazine ring. Chiral organocatalysts, in particular, could enable asymmetric transformations, providing access to enantiomerically pure derivatives for biological testing.

Photocatalysis: Light-mediated catalysis could unlock novel reaction pathways that are inaccessible under thermal conditions. Investigating the photocatalytic behavior of this compound in cycloaddition or cross-coupling reactions could lead to the discovery of unprecedented molecular scaffolds.

Dual-Catalysis Systems: Combining two different catalytic cycles (e.g., a metal catalyst and an organocatalyst) could facilitate tandem reactions, allowing for the rapid construction of highly complex molecules from simple this compound starting materials in a single pot.

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. nih.gov While computational studies have been applied to other triazine isomers, a dedicated and advanced computational investigation of this compound is a critical future direction. nih.govresearchgate.net

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can elucidate the relationship between the structural features of this compound derivatives and their biological activity. nih.gov This can guide the design of new compounds with enhanced potency and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the binding modes of this compound derivatives with biological targets like enzymes or receptors. nih.gov This provides insights into the mechanism of action and helps in optimizing ligand-protein interactions.